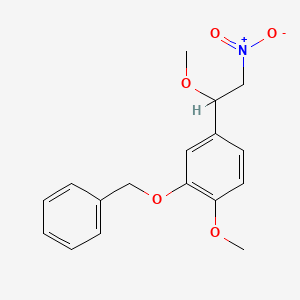

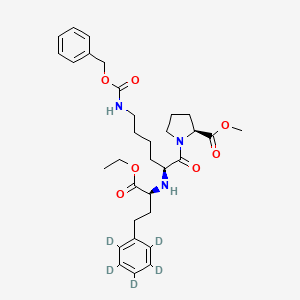

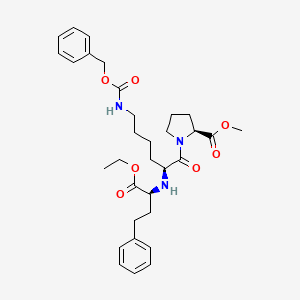

tert-Butyl 2-amino-1-(methoxymethyl)ethylcarbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl 2-amino-1-(methoxymethyl)ethylcarbamate (TBAMC) is a synthetic organic compound that has been studied for its potential applications in various fields, such as organic synthesis, drug development, and biochemistry. TBAMC is a versatile molecule that can be used in a variety of ways in the laboratory.

Scientific Research Applications

Synthesis of Biologically Active Compounds : Tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate is a significant intermediate in synthesizing biologically active compounds like omisertinib (AZD9291). This research established a rapid synthetic method for this compound, demonstrating its utility in pharmaceutical synthesis (Zhao, Guo, Lan, & Xu, 2017).

Precursor for Foldamer Study : The compound acts as a precursor in the study of a new class of foldamer based on aza/α-dipeptide oligomerization, showing its significance in advanced organic chemistry and molecular design (Abbas, Jamart Grégoire, Vanderesse, & Didierjean, 2009).

Chemosensor Development : A rhodamine-based compound related to tert-Butyl 2-amino-1-(methoxymethyl)ethylcarbamate was developed as a dual chemosensor for Zn2+ and Al3+ ions. This showcases its application in analytical chemistry for detecting specific metal ions (Roy, Shee, Mukherjee, Mandal, & Roy, 2019).

Intermediate in Organic Synthesis : It serves as an intermediate in the synthesis of various organic compounds, demonstrating its versatility in synthetic organic chemistry. This includes its use in synthesizing carbamate derivatives and studying their molecular structures (Bai & Wang, 2014).

Synthesis of Polyamides and Polyamines : This compound is involved in the synthesis of penta-N-protected polyamides and polyamines, highlighting its role in the creation of complex organic molecules (Pak & Hesse, 1998).

Synthesis of Amino Acids and Related Derivatives : It plays a role in the synthesis of β-amino acids, showcasing its application in developing novel amino acid derivatives (Lakner, Chu, Negrete, & Konopelski, 2003).

properties

IUPAC Name |

tert-butyl N-(1-amino-3-methoxypropan-2-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O3/c1-9(2,3)14-8(12)11-7(5-10)6-13-4/h7H,5-6,10H2,1-4H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIQNSCBRYGWVTD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CN)COC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 2-amino-1-(methoxymethyl)ethylcarbamate | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethanol, 2-[2-[2-[bis(4-methoxyphenyl)phenylmethoxy]ethoxy]ethoxy]-](/img/structure/B588046.png)

![4-[2-(5-Ethyl-2-pyridinyl)ethoxy]benzenemethanol](/img/structure/B588057.png)